molecular formula C7H7BrO2S B1320666 Methyl 4-bromo-5-methylthiophene-2-carboxylate CAS No. 237385-15-8

Methyl 4-bromo-5-methylthiophene-2-carboxylate

Cat. No.: B1320666
CAS No.: 237385-15-8
M. Wt: 235.1 g/mol
InChI Key: HTUJLTFSPCLOCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-bromo-5-methylthiophene-2-carboxylate (C₇H₇BrO₂S, exact mass: 233.9350 g/mol ) is a brominated thiophene derivative with a methyl ester group at the 2-position and a methyl substituent at the 5-position. It is synthesized via palladium-catalyzed fluorination of precursor compounds, yielding 84% as a light brown solid with a melting point of 42–44°C . Key spectral data include:

  • ¹H NMR (CDCl₃): δ 7.58 (s, 1H), 3.86 (s, 3H), 2.42 (s, 3H)
  • ¹³C NMR (CDCl₃): δ 161.8 (C=O), 142.4, 135.9, 130.2, 110.4, 99.9, 52.4 (OCH₃), 15.5 (CH₃) .

This compound serves as a versatile intermediate in medicinal chemistry, particularly in synthesizing thiourea derivatives for nitric oxide synthase inhibition studies .

Properties

IUPAC Name

methyl 4-bromo-5-methylthiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrO2S/c1-4-5(8)3-6(11-4)7(9)10-2/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTUJLTFSPCLOCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(S1)C(=O)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90594903
Record name Methyl 4-bromo-5-methylthiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90594903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

237385-15-8
Record name Methyl 4-bromo-5-methylthiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90594903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-bromo-5-methylthiophene-2-carboxylate can be synthesized through several methods. One common approach involves the bromination of 5-methylthiophene-2-carboxylic acid followed by esterification with methanol. The reaction typically requires a brominating agent such as bromine or N-bromosuccinimide (NBS) and a catalyst like iron(III) bromide .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can lead to large-scale production of this compound .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-5-methylthiophene-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted thiophene derivatives can be obtained.

    Oxidation Products: Sulfoxides and sulfones are typical products of oxidation reactions.

    Reduction Products: Thiol derivatives are commonly formed through reduction.

Scientific Research Applications

Methyl 4-bromo-5-methylthiophene-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4-bromo-5-methylthiophene-2-carboxylate involves its interaction with various molecular targets. The bromine atom and the ester group play crucial roles in its reactivity, allowing it to participate in substitution and addition reactions. The thiophene ring’s aromaticity also contributes to its stability and reactivity in different chemical environments .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Thiophene Carboxylates

(a) Ethyl 4-bromo-5-methylthiophene-2-carboxylate
  • Structure : Ethyl ester replaces the methyl ester.
  • Synthesis : Produced alongside bromomethyl derivatives using N-bromosuccinimide (NBS) and perchloric acid, but isolated in low yields (7% for bromomethyl analogue) .
  • Reactivity : Ethyl esters generally exhibit slower hydrolysis rates compared to methyl esters due to steric hindrance, influencing drug metabolism .
(b) Ethyl 4-bromo-5-bromomethylthiophene-2-carboxylate
  • Structure : Additional bromine at the 5-methyl group.
  • Applications : Used to introduce thiourea groups via stepwise nucleophilic substitution, though synthetic routes are challenging due to competing reactions .
(c) Methyl 5-bromo-4-fluorothiophene-2-carboxylate
  • Structure : Fluorine replaces the 5-methyl group.
  • Properties : Fluorine’s electronegativity enhances metabolic stability and bioavailability, making this derivative valuable in drug discovery .

Functional Group Modifications

(a) 4-Bromo-5-methylthiophene-2-carboxaldehyde
  • Structure : Carboxaldehyde replaces the ester group.
  • Reactivity : The aldehyde group facilitates nucleophilic additions, enabling the synthesis of Schiff bases or heterocyclic derivatives .
(b) Methyl 5-bromo-4-(N-(sec-butyl)sulfamoyl)thiophene-2-carboxylate
  • Structure : Sulfamoyl group at the 4-position.
  • Applications : The bulky sulfamoyl group may enhance binding to biological targets, though synthetic complexity limits yields .

Heterocyclic Analogues

(a) Methyl 2-bromo-5-methylthiazole-4-carboxylate
  • Structure : Thiazole ring replaces thiophene.

Comparative Data Tables

Table 1: Physical and Spectral Properties

Compound Melting Point (°C) ¹H NMR (Key Signals) Exact Mass (g/mol)
Methyl 4-bromo-5-methylthiophene-2-carboxylate 42–44 δ 7.58 (s, 1H), 2.42 (s, 3H) 233.9350
Ethyl 4-bromo-5-methylthiophene-2-carboxylate Not reported δ 4.30 (q, 2H, CH₂CH₃) 248.02 (calc.)
4-Bromo-5-methylthiophene-2-carboxaldehyde Not reported δ 9.85 (s, 1H, CHO) 205.07

Research Findings and Challenges

  • Synthetic Challenges : Low yields in bromomethyl derivatives (7% ) highlight the sensitivity of electrophilic trapping agents.
  • Biological Relevance : Thiourea derivatives of this compound show moderate nitric oxide synthase inhibition but require protection/deprotection strategies to preserve ester functionality .
  • Computational Insights : Structural studies using SHELX programs (e.g., SHELXL for refinement) confirm the planar geometry of the thiophene ring, critical for electronic properties .

Biological Activity

Methyl 4-bromo-5-methylthiophene-2-carboxylate is a compound belonging to the thiophene family, which has garnered attention due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant research findings regarding this compound.

Anticancer Activity

Research indicates that thiophene derivatives possess anticancer properties. For example, studies have shown that some thiophene-based compounds exhibit potent anti-proliferative effects against various cancer cell lines such as HepG-2 (liver cancer) and MCF-7 (breast cancer) with IC50 values often below 25 μM . Although specific data for this compound is not extensively documented, its structural features suggest potential interactions with cancer-related molecular targets.

The biological activity of this compound likely involves interactions with various molecular targets within biological systems. The bromine atom and the ester group may facilitate binding to enzymes or receptors, modulating their activity. This mechanism is consistent with findings from other thiophene derivatives, which have been reported to act as allosteric enhancers at specific receptors, contributing to their therapeutic effects .

Case Studies and Experimental Data

  • Antimicrobial Activity Assessment : In a study evaluating the antibacterial properties of thiophene derivatives, several compounds exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting that this compound could similarly possess antimicrobial potential due to its structural characteristics .
  • Anticancer Screening : A series of thiophene compounds were tested for anti-proliferative effects using the MTT assay across multiple cancer cell lines. The results indicated that certain derivatives had IC50 values significantly lower than those of standard chemotherapeutics, highlighting the potential for developing new anticancer agents from this class of compounds .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.